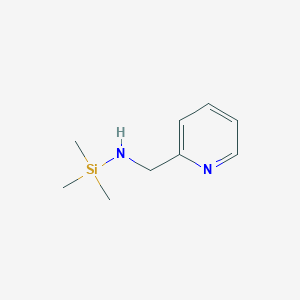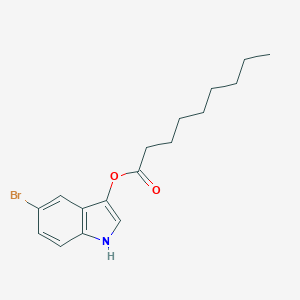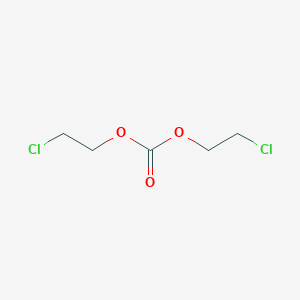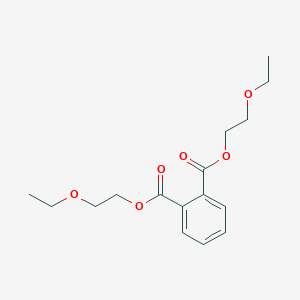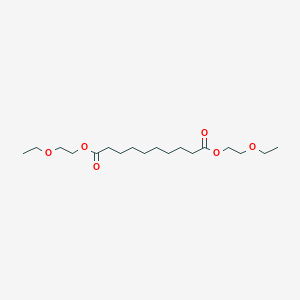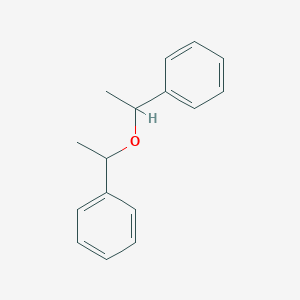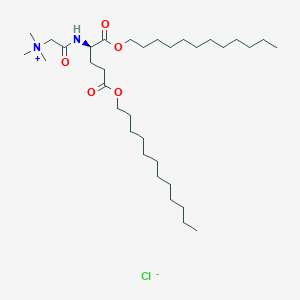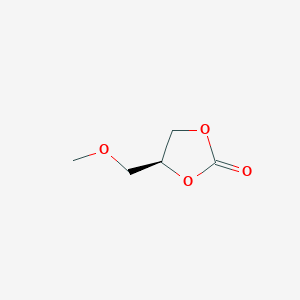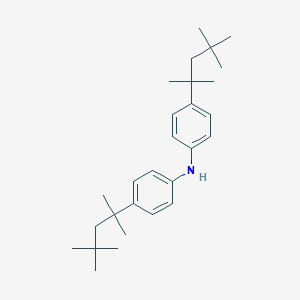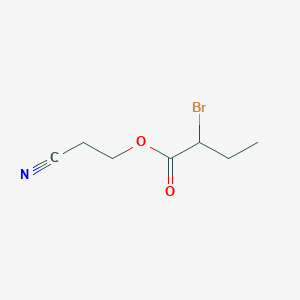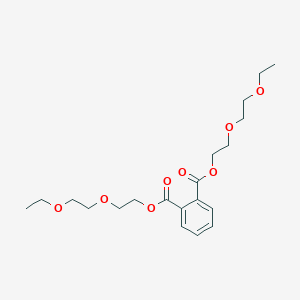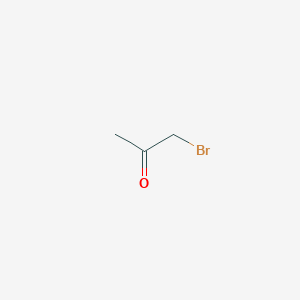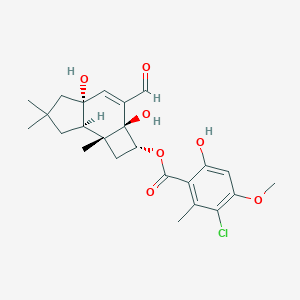
Armillarinin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Armillarinin is a natural product derived from the fungus Armillaria mellea. It belongs to the class of sesquiterpenoids and has been found to exhibit various biological activities. Armillarinin has been synthesized in the laboratory and its synthesis method has been optimized to produce high yields.
Applications De Recherche Scientifique
Bioactive Compounds and Antifungal Activity
Armillarinin, a compound isolated from the culture broth of Armillaria sp., has demonstrated antifungal properties. Studies identified armillarinin along with other compounds, noting their inhibition of plant growth and fungal species such as Coprinopsis cinerea and Flammulina velutipes (Kobori et al., 2015).
Chemical Constituents of Armillaria Mellea Mycelium
Research has isolated and characterized compounds like armillarinin from the artificially cultured mycelium of Armillaria mellea. These findings, based on spectral analysis, contribute to understanding the chemical makeup and potential applications of compounds derived from A. mellea (Yang et al., 1990).
Biological Control of Forest Pathogens
Armillarinin, as a component of Armillaria species, is relevant in the context of forest pathology. Research on biological control methods against Armillaria species, which are significant tree pathogens, has explored the potential of Trichoderma strains to antagonize Armillaria, thus indirectly connecting to armillarinin's role in ecological and forest health (Chen et al., 2019).
Apoptosis Induction in Human Leukemia Cells
A study on armillarikin, a compound related to armillarinin, found that it induces apoptosis in human leukemia cells. This suggests potential biomedical applications of armillarinin and related compounds in cancer research and treatment (Chen et al., 2014).
Antidepressant-like Effects
Protoilludane sesquiterpenoid aromatic esters from Armillaria mellea, including armillarinin, have been studied for their antidepressant-like activities. These findings indicate a potential role for armillarinin in neuropsychopharmacology and mental health research (Zhang et al., 2019).
Anti-neuroinflammatory Effects
Armillarinin, as part of the compounds from A. mellea, has been investigated for its anti-neuroinflammatory effects, highlighting its potential in neurodegenerative disease research and therapy (Geng et al., 2017).
Potential in Alzheimer's Disease Treatment
Mycelium polysaccharides from A. mellea, associated with armillarinin, have shown protective effects against Alzheimer's Disease. This indicates a promising direction for armillarinin in neurodegenerative disease research (An et al., 2017).
Propriétés
Numéro CAS |
127486-63-9 |
|---|---|
Nom du produit |
Armillarinin |
Formule moléculaire |
C24H29ClO7 |
Poids moléculaire |
464.9 g/mol |
Nom IUPAC |
[(2R,2aS,4aR,7aR,7bR)-3-formyl-2a,4a-dihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate |
InChI |
InChI=1S/C24H29ClO7/c1-12-18(14(27)6-15(31-5)19(12)25)20(28)32-17-9-22(4)16-8-21(2,3)11-23(16,29)7-13(10-26)24(17,22)30/h6-7,10,16-17,27,29-30H,8-9,11H2,1-5H3/t16-,17-,22-,23+,24+/m1/s1 |
Clé InChI |
XOGUZUVXPLTDMB-FUVFEPFRSA-N |
SMILES isomérique |
CC1=C(C(=CC(=C1Cl)OC)O)C(=O)O[C@@H]2C[C@]3([C@@]2(C(=C[C@]4([C@@H]3CC(C4)(C)C)O)C=O)O)C |
SMILES |
CC1=C(C(=CC(=C1Cl)OC)O)C(=O)OC2CC3(C2(C(=CC4(C3CC(C4)(C)C)O)C=O)O)C |
SMILES canonique |
CC1=C(C(=CC(=C1Cl)OC)O)C(=O)OC2CC3(C2(C(=CC4(C3CC(C4)(C)C)O)C=O)O)C |
melting_point |
152-155°C |
Description physique |
Solid |
Synonymes |
armillarinin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



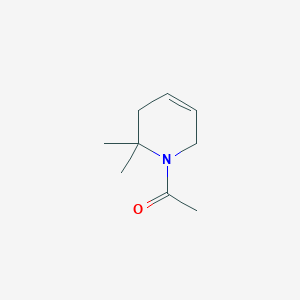
![1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone](/img/structure/B165852.png)
